molecular formula C13H12ClNO2S B2533702 2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine CAS No. 343372-81-6

2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine

Cat. No.: B2533702
CAS No.: 343372-81-6
M. Wt: 281.75
InChI Key: SIXMINCSXACYOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the conditions required for these reactions and the products that are formed .


Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

COX-2 Inhibition for Anti-Inflammatory Applications

A study identified a series of novel 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines that were synthesized and evaluated for their ability to inhibit cyclooxygenase isozymes COX-1 and COX-2. These compounds, including 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine, showed selective and effective COX-2 inhibitory activity, indicating their potential for developing new anti-inflammatory drugs (Friesen et al., 1998).

Structural Studies and Crystallography

Etoricoxibium picrate, a compound structurally related to 2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine, has been studied for its crystalline structure. The study provided insights into the spatial arrangement of the pyridine rings and their interactions, contributing to the understanding of the molecular configuration and potential reactivity patterns (Jasinski et al., 2010).

Chemical Reactivity and Transformation

Research on 2-substituted 3-ethylsulfonylpyridines, including compounds similar to this compound, highlighted their reactivity under various conditions. These studies offer valuable insights into the chemical transformations that these compounds can undergo, aiding in the development of new synthetic routes and applications (Rouchaud et al., 1997).

Application in Organic Synthesis and Medicinal Chemistry

A comprehensive study on the design and development of syntheses for accelerating structure-activity relationship (SAR) studies showcased the chemoselectivity of chlorine versus various substituents in pyridopyrimidinone and pyrimidopyrimidinone systems. This research demonstrates the utility of these compounds in preparing targets for SAR studies, indicating their significance in drug development processes (Wan et al., 2009).

Mechanism of Action

If the compound has a biological activity, this would involve a discussion of how the compound interacts with biological molecules to exert its effects .

Safety and Hazards

This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact .

Properties

IUPAC Name

2-chloro-4-methyl-3-methylsulfonyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-9-8-11(10-6-4-3-5-7-10)15-13(14)12(9)18(2,16)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXMINCSXACYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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